molecular formula C23H23N5O5S B3003348 N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide CAS No. 1224010-75-6

N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide

Cat. No.: B3003348
CAS No.: 1224010-75-6
M. Wt: 481.53
InChI Key: XQDZJTOCGHPPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide is a useful research compound. Its molecular formula is C23H23N5O5S and its molecular weight is 481.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of CHEMBL4529086 are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action . Identifying these targets is an essential step in understanding the compound’s therapeutic potential and its role in biochemical pathways .

Mode of Action

The mode of action of CHEMBL4529086 involves its interaction with its targets, leading to changes at the molecular and cellular levels . These interactions can alter the function of the targets, influencing various biochemical processes within the cell . .

Biochemical Pathways

CHEMBL4529086 likely affects multiple biochemical pathways, given its potential interactions with various targets . These pathways could involve processes such as metabolism, signal transduction, and gene expression . The compound’s effects on these pathways could lead to downstream effects that contribute to its overall action . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4529086 significantly impact its bioavailability . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted . Optimizing these properties is a critical aspect of drug development, as they can greatly influence the drug’s efficacy and safety .

Result of Action

The molecular and cellular effects of CHEMBL4529086’s action are likely diverse, given its potential interactions with multiple targets . These effects could include changes in cellular metabolism, alterations in signal transduction pathways, and modifications of gene expression . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4529086 . These factors could include temperature, light, and pollution, which could potentially alter gene expression and thus affect the compound’s action . Moreover, changes in these environmental factors due to climate change could further influence the compound’s action .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-14(21(29)24-15-10-18(32-3)13-19(11-15)33-4)34-23-26-25-20-22(30)27(8-9-28(20)23)16-6-5-7-17(12-16)31-2/h5-14H,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZJTOCGHPPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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